molecular formula C11H14O3 B1516993 (2-(Allyloxy)-3-methoxyphenyl)methanol CAS No. 915923-18-1

(2-(Allyloxy)-3-methoxyphenyl)methanol

Cat. No.: B1516993
CAS No.: 915923-18-1
M. Wt: 194.23 g/mol
InChI Key: ZWHFLHKQVLGBBK-UHFFFAOYSA-N
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Description

“(2-(Allyloxy)-3-methoxyphenyl)methanol” is a chemical compound with the empirical formula C10H12O2 and a molecular weight of 164.20 .


Synthesis Analysis

The synthesis of methanol, including “this compound”, is typically achieved through a process involving carbon dioxide and hydrogen in the presence of a catalyst . The process involves detailed simulations with heat integration and techno-economic analyses . The process is compared with the conventional approach and the new process achieves a CO2 single-pass conversion of 53.9%, which is significantly higher than the conversion of the conventional process (28.5%) and its equilibrium conversion (30.4%) .


Chemical Reactions Analysis

The chemical reactions involved in the production of methanol, including “this compound”, are complex and involve several steps . The process involves the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .

Scientific Research Applications

Solvent-Mediated Allylation Reactions

Methanol has been identified as a key solvent that promotes the addition of allyltrimethylstannane to isobutyraldehyde, yielding homoallylic alcohol without the need for an added catalyst. This process demonstrates the potential of methanol in facilitating carbonyl allylation reactions, which are crucial in organic synthesis (Cokley et al., 1997).

Methanol Addition to Allyl Alcohol

Research on the addition of methanol to allyl alcohol using metal oxides and zeolites as catalysts highlights the selective formation of 3-methoxy-1-propanol. This study underscores the role of basic sites on catalysts in generating methoxide ions, crucial for this reaction (Yamakawa et al., 2001).

Methanol Adsorption and Desorption on CeO2 Nanocrystals

Investigations using methanol to probe the nature of surface sites on ceria nanocrystals reveal insights into catalyst behavior and the formation of methoxy species. This research is significant for understanding the interaction of methanol with metal oxide surfaces, impacting catalytic processes (Wu et al., 2012).

Methanol's Effect on Lipid Dynamics

A study on the impact of methanol on lipid dynamics, particularly in the acceleration of DMPC flip-flop and transfer, highlights its role in influencing membrane composition and function. This research has implications for the study of biomembranes and the action of solvents on biological systems (Nguyen et al., 2019).

Future Directions

The future direction in the field of methanol production, including “(2-(Allyloxy)-3-methoxyphenyl)methanol”, is towards more sustainable and efficient processes . There is a focus on developing new catalysts, new routes, and new technologies for CO2 conversion . The power-to-methanol chain is being reviewed from a process system engineering perspective with detailed assessments of major technologies .

Mechanism of Action

Properties

IUPAC Name

(3-methoxy-2-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h3-6,12H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHFLHKQVLGBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254250
Record name 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-18-1
Record name 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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